molecular formula C13H12N2O4 B5648613 4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate

4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate

Cat. No. B5648613
M. Wt: 260.24 g/mol
InChI Key: VALLCEDZSXCGCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate often involves multi-step processes. For instance, isoxazoly] thioureas react with ethyl bromopyruvate to give methyl/phenyl derivatives, which upon further reactions yield compounds with complex structures supported by spectral and analytical data (Rajanarendar, Karunakar, & Ramu, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate has been studied using various techniques including XRD, FT-IR, UV-VIS, and NMR. These methods help in understanding the local and global chemical activities, molecular and chemical properties revealing their electrophilic and nucleophilic nature (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Chemical Reactions and Properties

The chemical reactions involving 4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate derivatives can be complex. For example, the reaction of isoxazoly] thioureas with ethyl bromopyruvate and subsequent steps lead to the formation of various compounds, indicating the reactive versatility of the core structure (Rajanarendar, Karunakar, & Ramu, 2006).

properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-12(15-19-8)14-13(17)10-3-5-11(6-4-10)18-9(2)16/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALLCEDZSXCGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]phenyl acetate

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